

An In-depth Technical Guide to Methyl 5-aminothiazole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 5-aminothiazole-2-carboxylate
Cat. No.:	B1403509

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 5-aminothiazole-2-carboxylate**, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the compound's synthesis, properties, and applications, with a comparative analysis of its more prominent isomer, Methyl 2-aminothiazole-5-carboxylate.

Introduction: The Aminothiazole Carboxylate Scaffold

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.^[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The positioning of functional groups, such as amino and carboxylate moieties, on the thiazole ring is critical in defining the molecule's interaction with biological targets and its overall physicochemical properties. This guide focuses on a specific, less-documented isomer, **Methyl 5-aminothiazole-2-carboxylate**, and contrasts it with its well-studied counterpart.

Core Compound Identification: A Tale of Two Isomers

A critical point of clarification for researchers is the distinction between two closely related isomers:

- **Methyl 5-aminothiazole-2-carboxylate**: The primary subject of this guide.
 - CAS Number: 1363381-19-4[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Methyl 2-aminothiazole-5-carboxylate: The more extensively researched isomer.
 - CAS Number: 6633-61-0[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

The structural difference, illustrated below, fundamentally influences their chemical reactivity and potential applications.

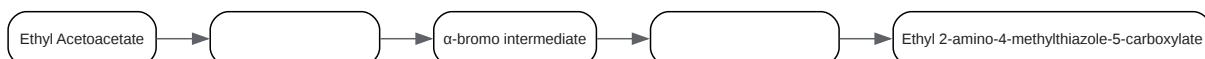
Caption: Chemical structures of **Methyl 5-aminothiazole-2-carboxylate** and its isomer.

Physicochemical Properties: A Comparative Analysis

Detailed experimental data for **Methyl 5-aminothiazole-2-carboxylate** is not extensively available in peer-reviewed literature. However, we can infer some properties based on its structure and compare them to the known data for its 2-amino isomer.

Property	Methyl 5-aminothiazole-2-carboxylate	Methyl 2-aminothiazole-5-carboxylate
CAS Number	1363381-19-4[2][3][4]	6633-61-0[5][6][7][8][9]
Molecular Formula	C ₅ H ₆ N ₂ O ₂ S[2]	C ₅ H ₆ N ₂ O ₂ S[5][6]
Molecular Weight	158.18 g/mol [2]	158.18 g/mol [5][6]
Appearance	Not specified	White to yellow to green crystalline powder[6]
Melting Point	Not specified	182-194 °C[5][6]
Boiling Point	Not specified	298.7 °C (Predicted)[5]
Purity	Typically >95% (from suppliers)	≥ 98% (GC)[6]
Storage Conditions	2-8°C, sealed in dry, dark place[2]	2-8°C[5][6]

Expert Insight: The position of the electron-donating amino group and the electron-withdrawing carboxylate group is expected to influence the electron density distribution within the thiazole ring, affecting properties like pKa, dipole moment, and reactivity. The 5-amino isomer may exhibit different solubility profiles and crystal packing compared to the 2-amino isomer.


Synthesis Strategies: Navigating Isomeric Selectivity

The synthesis of aminothiazole carboxylates often involves the Hantzsch thiazole synthesis or variations thereof. The challenge lies in achieving regioselectivity to obtain the desired isomer.

Established Synthesis of Methyl 2-aminothiazole-5-carboxylate

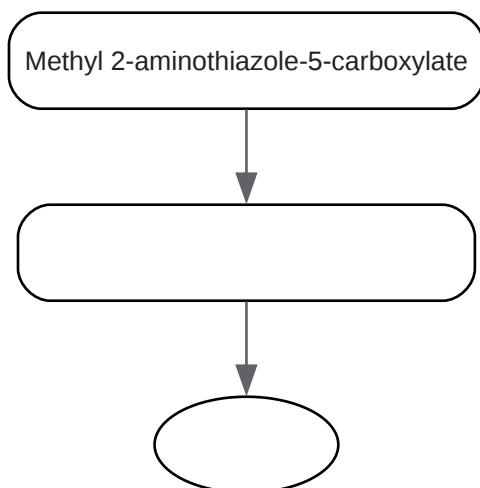
A common method for synthesizing the 2-amino-5-carboxylate isomer involves the reaction of an α -halocarbonyl compound with a thiourea derivative. One documented "one-pot" procedure

for a related ethyl ester involves the bromination of ethyl acetoacetate with N-bromosuccinimide (NBS), followed by cyclization with thiourea.[10]

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the synthesis of a 2-aminothiazole-5-carboxylate derivative.

Postulated Synthesis of Methyl 5-aminothiazole-2-carboxylate


Synthesizing the 5-amino-2-carboxylate isomer would require a different strategic approach, likely involving starting materials where the functionalities are pre-positioned to favor the desired cyclization. A potential, though less documented, route could involve the reaction of a 2-halothiazole-5-carboxylate with an amino source or the cyclization of precursors that enforce the desired regiochemistry. The lack of extensive literature on this specific synthesis highlights an area ripe for research and development.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for **Methyl 5-aminothiazole-2-carboxylate** are not yet widely reported, the broader class of aminothiazoles is of high interest.

The Role of the 2-Amino Isomer as a Key Intermediate

Methyl 2-aminothiazole-5-carboxylate and its ethyl ester analog are crucial intermediates in the synthesis of several pharmaceuticals.[6][8][11] Most notably, it is a building block for the tyrosine kinase inhibitor Dasatinib, a medication used to treat certain types of cancer, including chronic myelogenous leukemia.[11][12]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 1363381-19-4|Methyl 5-aminothiazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. 1363381-19-4(methyl 5-amino-1,3-thiazole-2-carboxylate) | Kuujia.com [pt.kuujia.com]
- 4. Methyl 5-amino-1,3-thiazole-2-carboxylate - CAS:1363381-19-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chembk.com [chembk.com]
- 7. Methyl 2-aminothiazole-5-carboxylate | 6633-61-0 | FM25386 [biosynth.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Methyl 2-Aminothiazole-5-carboxylate | 6633-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. tandfonline.com [tandfonline.com]
- 11. innospk.com [innospk.com]

- 12. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-aminothiazole-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1403509#methyl-5-aminothiazole-2-carboxylate-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com